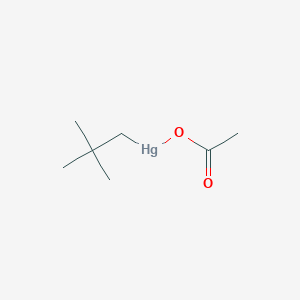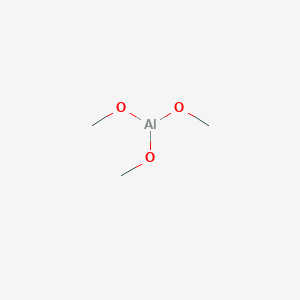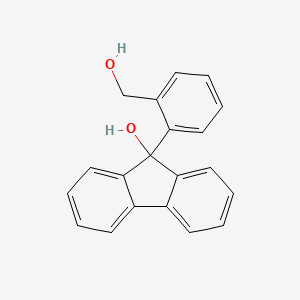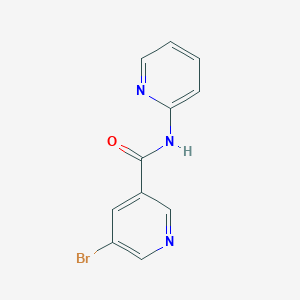![molecular formula C15H15N3O B11948092 N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide CAS No. 59670-41-6](/img/structure/B11948092.png)
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazono group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide typically involves the condensation of 4-formylacetanilide with phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Formylacetanilide+Phenylhydrazine→N-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide
The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylhydrazone oxides.
Reduction: Formation of N-{4-[(E)-(2-phenylamino)methyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the hydrazono group.
N-(4-Bromophenyl)acetamide: Contains a bromine substituent on the phenyl ring, offering different reactivity.
N-(4-Nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59670-41-6 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
N-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-12(19)17-14-9-7-13(8-10-14)11-16-18-15-5-3-2-4-6-15/h2-11,18H,1H3,(H,17,19)/b16-11+ |
InChI-Schlüssel |
MITYRPOKQBVKMJ-LFIBNONCSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)






